molecular formula C10H11N3O2 B13875087 ethyl N-(1H-indazol-5-yl)carbamate

ethyl N-(1H-indazol-5-yl)carbamate

Cat. No.: B13875087
M. Wt: 205.21 g/mol
InChI Key: PVCHAZNZUGKACY-UHFFFAOYSA-N
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Description

Ethyl N-(1H-indazol-5-yl)carbamate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1H-indazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Ethyl N-(1H-indazol-5-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(1H-indazol-5-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-3-carboxamide
  • 1H-indazole-5-carboxylic acid
  • 1H-indazole-7-carboxamide

Uniqueness

Ethyl N-(1H-indazol-5-yl)carbamate is unique due to the presence of the ethyl carbamate group, which can impart specific biological activities and chemical properties. This makes it distinct from other indazole derivatives and potentially useful in various applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl N-(1H-indazol-5-yl)carbamate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)12-8-3-4-9-7(5-8)6-11-13-9/h3-6H,2H2,1H3,(H,11,13)(H,12,14)

InChI Key

PVCHAZNZUGKACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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